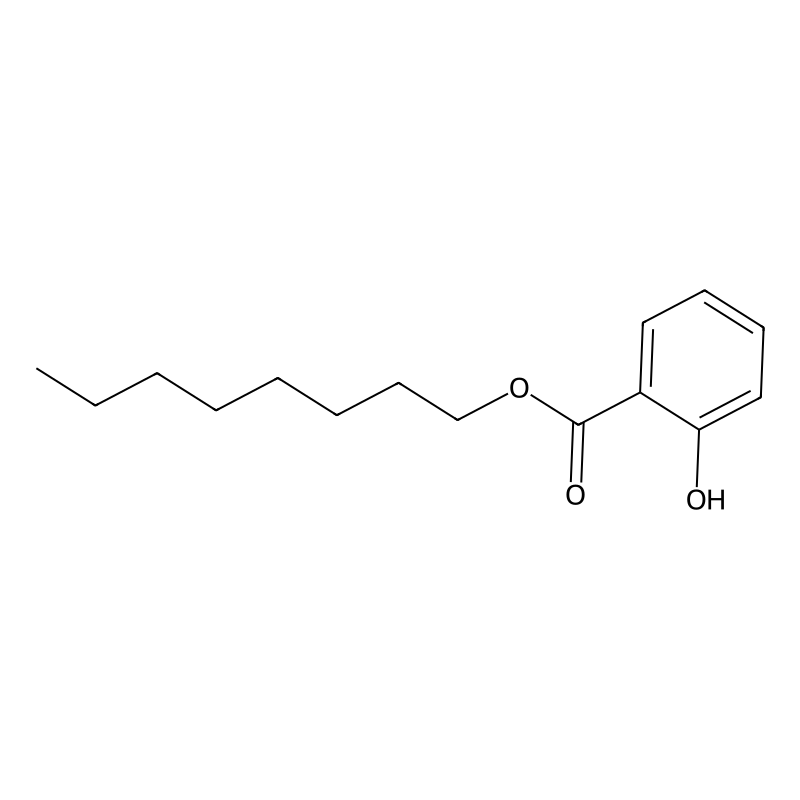Octyl salicylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Skin Permeability Studies
- Octyl salicylate is a common ingredient in sunscreens, and researchers are interested in understanding how it penetrates the skin. Studies investigate factors affecting its absorption and potential effects on skin permeability. For instance, one study explored how octyl salicylate interacts with liquid paraffin, a common sunscreen base, to assess its availability for absorption Percutaneous absorption of sunscreen agents from liquid paraffin: self-association of octyl salicylate and effects on skin flux - PubMed: ).
Development of In Vitro Skin Penetration Models
- Due to ethical considerations, research on sunscreen absorption often relies on alternative methods to human testing. Octyl salicylate is sometimes used in the development and validation of in vitro (laboratory) models that mimic human skin penetration. These models help assess the absorption of various substances, including potential new sunscreen ingredients Percutaneous penetration of octyl salicylate from representative sunscreen formulations through human skin in vitro - PubMed: ).
Octyl salicylate, also known as 2-ethylhexyl salicylate or octisalate, is an organic compound classified as an ester formed from the reaction of salicylic acid and 2-ethylhexanol. It appears as a colorless, oily liquid with a slight floral odor. This compound is primarily utilized in cosmetic formulations, particularly in sunscreens, due to its ability to absorb ultraviolet B (UVB) radiation, which helps protect the skin from harmful effects of sun exposure . The chemical formula for octyl salicylate is , and it has a molecular weight of approximately 250.34 g/mol .
The synthesis of octyl salicylate typically involves the esterification reaction between salicylic acid and 2-ethylhexanol. This reaction can be catalyzed by various acids, including Brønsted acidic ionic liquids, which enhance the reaction's efficiency and yield . The general reaction can be represented as follows:
This reaction proceeds under conditions that favor the formation of the ester while minimizing the reverse hydrolysis reaction.
Octyl salicylate exhibits significant biological activity as a UV filter in sunscreens. It effectively absorbs UVB radiation, covering wavelengths from approximately 295 nm to 315 nm, with a peak absorption around 307-310 nm . While it provides some degree of protection against UVB rays, it does not offer protection against UVA radiation. The compound is generally regarded as safe for use in cosmetics, with low skin penetration rates (less than 1%) and minimal potential for irritation or sensitization in most individuals .
Several methods exist for synthesizing octyl salicylate, with the most common being:
- Esterification Reaction: This method involves heating salicylic acid with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically requires elevated temperatures and may take several hours to complete.
- Catalytic Methods: Recent studies have explored the use of Brønsted acidic ionic liquids as catalysts for this synthesis. These ionic liquids have shown improved yields and reduced reaction times compared to traditional methods .
- Solvent-Free Conditions: Some approaches advocate for solvent-free synthesis to enhance environmental sustainability and reduce waste.
Octyl salicylate is widely used in various applications:
- Sunscreens: Its primary application is as a UVB filter in sunscreen formulations, where it enhances skin protection against sun damage.
- Cosmetics: Beyond sunscreens, it is utilized in lotions, creams, and other cosmetic products to improve their emollient properties.
- Personal Care Products: It can be found in after-sun products and moisturizers that require UV protection.
Research into the interactions of octyl salicylate with other sunscreen agents indicates that it can improve the stability and efficacy of these compounds when used in combination. For example, it is often used alongside other UV filters like oxybenzone and avobenzone to enhance broad-spectrum protection while minimizing photodegradation . Studies have also indicated that octyl salicylate does not produce reactive oxygen species upon exposure to sunlight, making it a safer option compared to some other UV filters .
Octyl salicylate shares similarities with other salicylates and UV filters. Here are some comparable compounds:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| 2-Ethylhexyl Salicylate | C15H22O3 | Sunscreen | Effective UVB absorber; low skin penetration |
| Homosalate | C11H22O3 | Sunscreen | Stronger UVB absorption; often used in combination |
| Octocrylene | C18H24O3 | Sunscreen | Broad-spectrum; stabilizes other UV filters |
| Avobenzone | C20H22O3 | Sunscreen | Broad-spectrum UVA filter; more stable than others |
| Oxybenzone | C14H12O3 | Sunscreen | Effective UVA/UVB absorber; concerns over safety |
Uniqueness of Octyl Salicylate
Octyl salicylate is unique due to its specific role as a weak UVB absorber that enhances the performance of stronger UV filters when combined. Its low irritation potential and minimal skin absorption make it suitable for sensitive skin formulations, distinguishing it from more potent but potentially irritating alternatives like oxybenzone.








